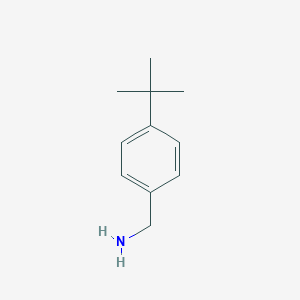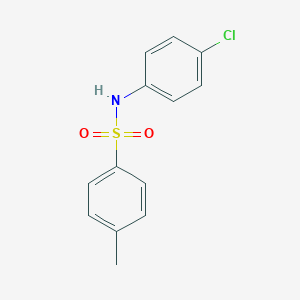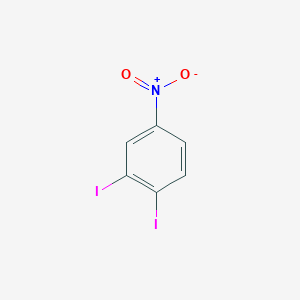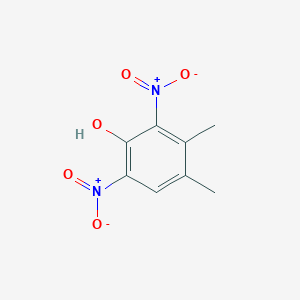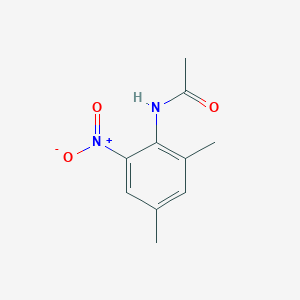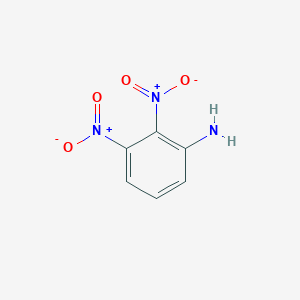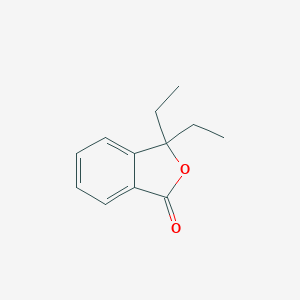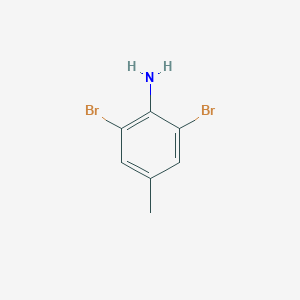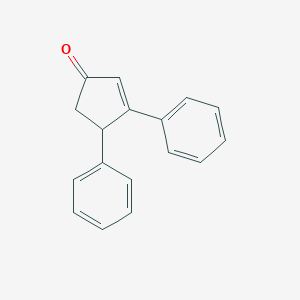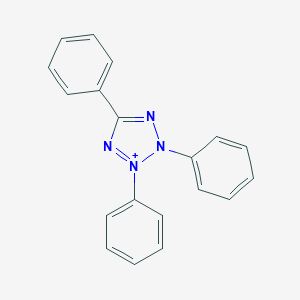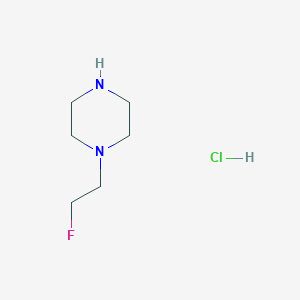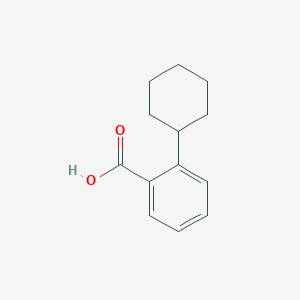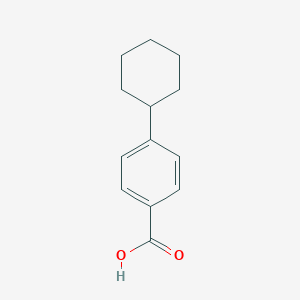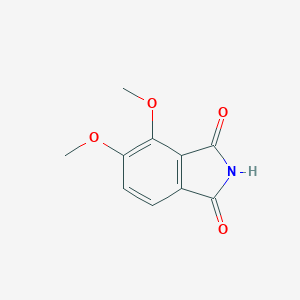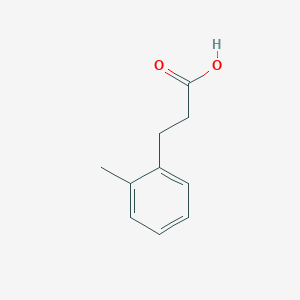
3-(2-Methylphenyl)propionic acid
説明
3-(2-Methylphenyl)propionic acid, also known as 2-Methylhydrocinnamic acid, is a carboxylic acid building block . It has a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(2-methylphenyl)propanoic acid . The InChI string is InChI=1S/C10H12O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) and the canonical SMILES string is CC1=CC=CC=C1CCC(=O)O .Chemical Reactions Analysis
While specific chemical reactions involving 3-(2-Methylphenyl)propionic acid are not detailed in the available resources, it is known to participate in the synthesis of 2-methyl-3-phenylpropanol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 164.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 3 . The exact mass is 164.083729621 g/mol .科学的研究の応用
Antibacterial and Antifungal Properties
3-(2-Methylphenyl)propionic acid and its derivatives have been studied for their antimicrobial properties. A study by Husain et al. (2006) found that certain derivatives exhibit considerable antifungal activity and moderate antibacterial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans (Husain, Hasan, Lal, & Alam, 2006).
Role in Propionic Acid Recovery
Research by Keshav et al. (2009) focused on the recovery of propionic acid from aqueous waste streams and fermentation broth. They explored various extractant-diluent systems, providing insights for the design of reactive extraction processes for propionic acid recovery (Keshav, Wasewar, Chand, & Uslu, 2009).
Structural Analysis in Pharmaceuticals
Das et al. (2012) conducted structural analysis of molecular compounds including derivatives of 3-phenylpropionic acid. Their work contributes to understanding intermolecular interactions and molecular conformations in pharmaceutical compounds (Das, Chattopadhyay, Mukherjee, & Mukherjee, 2012).
Microbial Fermentation Applications
Gonzalez-Garcia et al. (2017) discussed the microbial fermentation of propionic acid, highlighting its applications in the food, cosmetic, plastics, and pharmaceutical industries. This study emphasizes the metabolic pathways and potential market opportunities for biological propionate production (Gonzalez-Garcia, McCubbin, Navone, Stowers, Nielsen, & Marcellin, 2017).
Contribution to Supramolecular Chemistry
Percec et al. (2006) synthesized derivatives of 3-phenylpropyl ethers, including those of 3-(2-Methylphenyl)propionic acid, for use in supramolecular dendrimers. This research has implications for the development of novel materials and nanotechnology applications (Percec, Peterca, Sienkowska, Ilies, Aqad, Šmidrkal, & Heiney, 2006).
Biodegradable Material Development
Totaro et al. (2017) explored the use of 3-(2-Methylphenyl)propionic acid derivatives in creating biodegradable materials. Their research into bionanocomposites highlights the potential for developing environmentally friendly materials with enhanced thermal and mechanical properties (Totaro, Sisti, Celli, Askanian, Hennous, Verney, & Leroux, 2017).
Biodegradation by Microorganisms
Burlingame and Chapman (1983) studied the biodegradation of phenylpropionic acid and its derivatives by Escherichia coli. This work contributes to understanding how microorganisms metabolize aromatic compounds, with implications for environmental bioremediation (Burlingame & Chapman, 1983).
Safety And Hazards
特性
IUPAC Name |
3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRKNEAMPYVPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176586 | |
| Record name | 3-(2-Methylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)propionic acid | |
CAS RN |
22084-89-5 | |
| Record name | 3-(2-Methylphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022084895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Methylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



